N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Substitution reaction: The piperazine derivative is then reacted with 4-chloro-2-methylphenylacetyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as receptors, enzymes, or ion channels, to exert their effects. The specific pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-(4-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties. The presence of both chloro and fluoro substituents can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-12-15(20)2-7-18(14)22-19(25)13-23-8-10-24(11-9-23)17-5-3-16(21)4-6-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQFUHPPXVGXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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